2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole is a complex organic compound that features a pyrrole ring substituted with a dicyclohexylphosphanyl group and a trimethylsilylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrrole derivative with a dicyclohexylphosphanyl chloride in the presence of a base to form the phosphanyl-substituted pyrrole. This intermediate is then reacted with a trimethylsilylphenyl halide under suitable conditions to introduce the trimethylsilylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the pyrrole ring or the substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group typically yields phosphine oxides, while substitution reactions can yield a variety of functionalized pyrrole derivatives.
Scientific Research Applications
2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole exerts its effects depends on its application. In catalysis, the phosphanyl group acts as a ligand, coordinating to metal centers and facilitating various catalytic processes. The trimethylsilyl group can influence the electronic properties of the compound, affecting its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(Dicyclohexylphosphanyl)phenyl derivatives: These compounds share the phosphanyl group but differ in the other substituents on the phenyl ring.
Trimethylsilyl-substituted pyrroles: These compounds have the trimethylsilyl group but may lack the phosphanyl group.
Uniqueness
2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole is unique due to the combination of the phosphanyl and trimethylsilyl groups on the pyrrole ring. This unique structure imparts distinct electronic and steric properties, making it valuable in specific catalytic and material science applications.
Properties
CAS No. |
918869-84-8 |
---|---|
Molecular Formula |
C25H38NPSi |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
dicyclohexyl-[1-(2-trimethylsilylphenyl)pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C25H38NPSi/c1-28(2,3)24-18-11-10-17-23(24)26-20-12-19-25(26)27(21-13-6-4-7-14-21)22-15-8-5-9-16-22/h10-12,17-22H,4-9,13-16H2,1-3H3 |
InChI Key |
VMZQENQEGKCKOP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1N2C=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.